3-Sulfobenzoic acid;hydrate

Proteomics Mass Spectrometry Peptide Sequencing

Isomer purity is critical for coordination chemistry and MS workflows. 3-Sulfobenzoic acid hydrate (m-sulfobenzoic acid) provides the exact meta-substitution pattern required for reproducible MOF synthesis and enhanced y-ion intensities in MALDI-TOF/TOF peptide sequencing. - Meta isomer (not ortho or para): Enables μ4-κ1 coordination for 3D framework topologies - High aqueous solubility: 100 g/L at 20.5°C for reliable stock solutions - Thermal stability: mp ≥300 °C (monosodium salt form) - Immediate availability: Multiple pack sizes for R&D to process scale

Molecular Formula C7H8O6S
Molecular Weight 220.20 g/mol
Cat. No. B8094035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Sulfobenzoic acid;hydrate
Molecular FormulaC7H8O6S
Molecular Weight220.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)O)C(=O)O.O
InChIInChI=1S/C7H6O5S.H2O/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);1H2
InChIKeyULTKFHGZCIPEFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Sulfobenzoic Acid Hydrate: Properties & Utility


3-Sulfobenzoic acid hydrate, also known as m-sulfobenzoic acid hydrate (CAS 121-53-9 for the anhydrous acid), is an aromatic organic compound containing both a carboxylic acid and a sulfonic acid functional group . This white to almost white crystalline powder is highly soluble in water, a property that distinguishes it from many other aromatic acids and expands its utility in aqueous chemistry applications [1]. Its dual acidic functionality and meta-substitution pattern make it a versatile building block in coordination chemistry, analytical derivatization, and as a reagent in organic synthesis, including the preparation of dyes, pharmaceuticals, and chemical intermediates [2].

Aqueous chemistry High water solubility supports homogeneous reaction and formulation work.
Regioselective building block Meta-substitution enables distinct MOF topologies and coordination modes.
Analytical derivatization Succinimidyl ester form enhances peptide CID for proteomics MS/MS workflows.

3-Sulfobenzoic Acid Regiospecificity vs. Isomers


In scientific applications, the precise position of the sulfonic acid group on the benzoic acid ring is not a minor detail—it is a critical determinant of function. 3-Sulfobenzoic acid (meta-isomer) cannot be interchanged with 2-sulfobenzoic acid (ortho) or 4-sulfobenzoic acid (para) without fundamentally altering experimental outcomes. The meta-substitution pattern dictates unique geometry, electronic distribution, and steric constraints that directly govern coordination behavior with metal ions [1], the architecture and porosity of the resulting metal-organic frameworks (MOFs) , and even the performance of analytical derivatization reactions [2]. Using an incorrect isomer can lead to failed syntheses, altered material properties, or unreliable analytical data, making regiospecific procurement essential for reproducible research and industrial processes.

Target compound
Substitute isomers
3-Sulfobenzoic acid (meta)
2- or 4-Sulfobenzoic acid
Meta geometry directs μ4-κ1 coordination yielding 3D networks; ortho/para give 2D/1D architectures, altering material porosity and function.
Regioisomer substitution may shift electronic distribution and steric constraints, compromising catalytic or analytical derivatization outcomes.
Isomer mismatch can lead to failed synthesis or unreliable data; isomeric purity should be confirmed before use.

3-Sulfobenzoic Acid Hydrate: Selection by Data


Enhanced Peptide Sequencing with 3-Sulfobenzoic Acid Labeling

Derivatization of peptides with a succinimidyl ester of 3-sulfobenzoic acid significantly enhances collision-induced dissociation (CID) in tandem mass spectrometry compared to non-derivatized or guanidinated peptides. This modification incorporates a mobile proton into the peptide backbone [1].

Peptide CID enhancement
Head-to-head
3-sulfobenzoate labeling produces mainly y-ion series with higher intensity vs. guanidinated peptides; improved MASCOT scores.
Supports more confident peptide identification
MALDI-TOF/TOF, human serum tryptic peptides; reported data
Proteomics Mass Spectrometry Peptide Sequencing

Coordination Polymer Architecture: 3- vs. 4-Sulfobenzoic Acid

In the synthesis of silver(I) sulfobenzoate coordination polymers, the meta-substituted 3-sulfobenzoate (3-sb) ligand yields different structural dimensionality and properties compared to its para-isomer, 4-sulfobenzoate [1]. The 3-sb ligand can adopt a μ4-κ1:κ1 trans–trans coordination mode leading to a 3D architecture, whereas 4-sb complexes form distinct 2D or 1D structures [1][2].

MOF network topology
Cross-study
3-sb ligand forms 3D architecture (μ4-κ1 trans–trans); 4-sb forms 2D/1D networks.
Regiospecificity determines material dimensionality and porosity
Hydrothermal Ag(I) synthesis; cross‑study evidence
Coordination Chemistry MOF Synthesis Crystal Engineering

Supramolecular Assembly for Catalytic Sulfoxidation

Nickel(II) complexes derived from 3-sulfobenzoate (3-sb) exhibit catalytic activity for methyl phenyl sulfide oxidation. Among five structurally characterized Ni(II)/3-sb complexes with chelating amines, complex 3 ([Ni(phen)3]·2(3-Hsb)·10H2O) was identified as the best catalyst. Its superior performance is attributed to its unique 3-D host–guest supramolecular assembly and specific stacking effects, which are absent in the other 1-D polymeric or monomeric complexes [1].

Catalytic sulfoxidation
Head-to-head
Complex 3 ([Ni(phen)₃]·2(3-Hsb)·10H₂O) ranked highest catalyst among five tested Ni(II)/3-sb complexes.
Catalytic performance linked to supramolecular assembly
Methyl phenyl sulfide oxidation; structure-dependent
Catalysis Green Chemistry Supramolecular Chemistry

Aqueous Solubility and Thermal Stability

The hydrate form of 3-sulfobenzoic acid and its sodium salt exhibit well-characterized, high aqueous solubility, which is critical for preparing consistent stock solutions and reaction media. The monosodium salt demonstrates solubility of at least 100 g/L at 20.5°C, with a melting point ≥300 °C indicating high thermal stability . This contrasts with the anhydrous free acid, which melts at a lower temperature (135-140 °C) , providing procurement clarity for applications requiring specific thermal behavior.

Thermal & solubility profile
Data to verify
Monosodium salt mp ≥300 °C, solubility 100 g/L at 20.5 °C. Anhydrous free acid mp 135–140 °C.
Supports form selection for thermal or solution requirements
Supplier‑provided data; verification recommended
Analytical Chemistry Formulation Science Reagent Preparation

3-Sulfobenzoic Acid Hydrate: Key Applications


Proteomics and Peptide Sequencing Workflows

Laboratories performing de novo peptide sequencing or requiring enhanced confidence in protein identification via MALDI-TOF/TOF MS should prioritize 3-sulfobenzoic acid hydrate as a key derivatization reagent. Its succinimidyl ester form yields significantly higher y-ion intensities in MS/MS spectra compared to non-derivatized or solely guanidinated peptides, directly improving MASCOT total-ion scores and enabling more reliable data interpretation [1].

Functional Metal-Organic Framework Synthesis

Researchers in crystal engineering and materials science seeking to build 3D coordination networks with specific topologies should select 3-sulfobenzoic acid over its ortho- or para-isomers. The meta-substitution pattern promotes distinct μ4-κ1 coordination modes that lead to 3D architectures, which are unattainable with the other regioisomers, thereby influencing the final material's porosity, stability, and electronic properties for applications like sensing or gas adsorption [2].

Supramolecular Catalysts for Selective Oxidation

Chemists developing homogeneous or heterogeneous catalysts for sulfide oxidation can leverage the unique supramolecular assembly properties of 3-sulfobenzoate complexes. The anion's ability to form non-coordinating 3-D host–guest networks with metal-phenanthroline cations has been shown to yield the most active catalyst among structurally similar alternatives, offering a distinct advantage in designing efficient, reusable catalytic systems [3].

Stable Analytical Standards and Reagent Preparation

For analytical chemists requiring stable, high-purity standards for HPLC method development or ion chromatography, the monosodium salt of 3-sulfobenzoic acid is the preferred form. Its high aqueous solubility (100 g/L at 20.5°C) and thermal stability (mp ≥300 °C) ensure easy preparation of accurate, stable stock solutions, reducing variability in quantitative analyses .

Application
Selection Property
Validation Focus
Proteomics peptide sequencing (MALDI‑TOF/TOF)
3‑sulfobenzoate derivatization reagent
CID enhancement and y‑ion score verification
3D coordination polymer / MOF synthesis
Meta‑substituted sulfonate ligand
Network topology and porosity characterization
Supramolecular oxidation catalysis
3‑sulfobenzoate anion in host‑guest assemblies
Catalytic activity screening and structure‑function mapping
Analytical standard / reagent preparation
Monosodium salt hydrate form
Solubility and thermal stability validation
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